molecular formula C9H8F3N B1499204 7-(Trifluoromethyl)indoline CAS No. 959236-00-1

7-(Trifluoromethyl)indoline

Cat. No.: B1499204
CAS No.: 959236-00-1
M. Wt: 187.16 g/mol
InChI Key: APXZRTOUTPSFLL-UHFFFAOYSA-N
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Description

Significance of Indoline (B122111) Scaffolds in Modern Organic Chemistry

The indoline nucleus is a prevalent and versatile heterocyclic scaffold that is fundamental to a vast number of natural products, pharmaceuticals, and advanced materials. researchgate.netsemanticscholar.org This bicyclic structure, featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing ring, serves as a cornerstone in organic chemistry. semanticscholar.org Indoline-based compounds are recognized for their diverse applications in synthetic organic chemistry, the pharmaceutical industry, and industrial chemistry. ekb.eg

In medicinal chemistry, the indoline scaffold is a key component in many biologically active compounds, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and anticoagulant properties. ekb.eg Many molecules containing the indole (B1671886) nucleus, a close structural relative of indoline, are used in treatments for various diseases. bohrium.com The adaptability of the indoline framework allows for its use as a building block and as a chiral support in asymmetric synthesis, making it a highly valuable structure for creating complex molecular architectures. researchgate.netekb.eg The continuous discovery of new synthetic methods and the broad utility of the indoline moiety ensure its enduring importance in the development of new therapeutic agents and functional materials. researchgate.netsemanticscholar.org

Impact of Trifluoromethylation on Molecular Design and Function

The introduction of a trifluoromethyl (-CF3) group into organic molecules is a critical strategy in modern drug design and materials science. jelsciences.comhovione.com This process, known as trifluoromethylation, can significantly alter the chemical and biological properties of a parent molecule. mdpi.com The -CF3 group is notable for its strong electron-withdrawing nature, high lipophilicity, and metabolic stability. rsc.orgacs.org

Incorporating a trifluoromethyl group can profoundly affect a compound's pharmacological profile by modifying its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Key changes include:

Lipophilicity: The -CF3 group enhances a molecule's solubility in lipids, which can improve its ability to cross biological membranes. jelsciences.comrsc.org

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can increase a drug's half-life. rsc.orgchemshuttle.com

Binding Affinity: The trifluoromethyl group can alter a molecule's conformation and electronic properties, potentially leading to stronger and more selective interactions with biological targets like enzymes and receptors. jelsciences.comhovione.com

Bioavailability: By improving metabolic stability and cell permeability, trifluoromethylation can lead to enhanced bioavailability of a drug candidate. rsc.org

These attributes have made trifluoromethylated compounds highly sought after in the pharmaceutical and agrochemical industries. mdpi.com The quest for efficient and selective methods to introduce -CF3 groups into organic molecules remains a highly active area of modern organic synthesis. mdpi.com

Overview of Current Research Directions for 7-(Trifluoromethyl)indoline

This compound itself is primarily utilized as a key intermediate or building block in the synthesis of more complex, functional molecules. chemscene.com Research involving this compound and its direct derivatives focuses on leveraging the unique combination of the indoline scaffold and the trifluoromethyl group. The primary application lies in the creation of novel compounds for pharmaceutical and materials science research.

Derivatives of this compound are being investigated for a range of potential applications. For instance, related structures like this compound-2,3-dione are explored for their inhibitory effects on enzymes such as COX-1 and COX-2, which are relevant in oncology and the treatment of diabetes and Alzheimer's disease. lookchem.com Similarly, 7-(Trifluoromethyl)-1H-indole-2-carboxylic acid, a closely related indole derivative, shows potential as an antimicrobial and anticancer agent and as an enzyme inhibitor. smolecule.com

The development of synthetic methodologies is another key research direction. Efficiently creating trifluoromethyl-substituted indolines is a focus for organic chemists. bohrium.comacs.org For example, multicomponent reactions have been developed to synthesize complex spiro[indoline-3,4′-pyrimidine] derivatives that incorporate a trifluoromethyl group. wiley.com These synthetic advancements pave the way for generating diverse libraries of novel compounds for further investigation.

The table below summarizes the properties and research applications of some key derivatives and related structures of this compound.

Table 1: Properties and Research Applications of Selected this compound Derivatives and Analogs

Compound Name CAS Number Molecular Formula Key Research Application
This compound 959236-00-1 C₉H₈F₃N Synthetic intermediate/building block. chemscene.com
This compound-2,3-dione 391-12-8 C₉H₄F₃NO₂ Potential inhibitor of COX-1, COX-2, and β-catenin. lookchem.comscbt.com
7-(Trifluoromethyl)-1H-indole-2-carboxylic acid 883541-39-7 C₁₀H₆F₃NO₂ Investigated for antimicrobial and anticancer properties; enzyme inhibition. smolecule.com

The ongoing research into these and other related compounds highlights the strategic importance of the this compound scaffold in the design of new molecules with tailored properties for a variety of scientific fields.

Compound Index

Properties

IUPAC Name

7-(trifluoromethyl)-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N/c10-9(11,12)7-3-1-2-6-4-5-13-8(6)7/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXZRTOUTPSFLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652939
Record name 7-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959236-00-1
Record name 2,3-Dihydro-7-(trifluoromethyl)-1H-indole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-(Trifluoromethyl)-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 7 Trifluoromethyl Indoline and Its Derivatives

Direct C7-Trifluoromethylation of Indolines

Direct C7-trifluoromethylation of indolines represents a significant advancement in synthetic chemistry, allowing for the late-stage introduction of a trifluoromethyl (CF3) group. This is achieved through the activation of a typically unreactive carbon-hydrogen (C–H) bond. Both palladium and copper-based catalytic systems have been developed to facilitate this transformation with high efficiency and selectivity.

Palladium-Catalyzed Strategies

Palladium catalysis has emerged as a powerful tool for the region-selective trifluoromethylation of indolines. acs.orgnih.gov This approach leverages a Pd(II)-catalyzed C–H bond activation process to install the CF3 group directly onto the C7 position of the indoline (B122111) ring. acs.org Key features of this methodology include its broad substrate scope, excellent regioselectivity, and applicability to large-scale synthesis. acs.orgnih.gov

A notable advancement in this area is the use of Umemoto's reagent as an efficient source of the trifluoromethyl group. acs.orgnih.gov This commercially available reagent serves as a CF3 radical precursor in the palladium-catalyzed reaction. acs.orgacs.org The reaction is typically performed in the presence of a Pd(II) catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2), and a copper(II) oxidant. acs.org Preliminary mechanistic studies suggest a Pd(II)/Pd(III)/Pd(IV) catalytic cycle is involved in this direct C7-trifluoromethylation process. acs.org

To achieve high regioselectivity, a removable directing group is often employed. researchgate.net A pyrimidine (B1678525) group attached to the indoline nitrogen has proven effective in directing the palladium catalyst to the C7 position. acs.orgnih.gov This directing group ensures that the C–H activation and subsequent trifluoromethylation occur specifically at the desired location, preventing reactions at other positions on the indoline scaffold. acs.org The utility of this method is enhanced by the fact that the directing group can be easily removed in subsequent synthetic steps, and the resulting 7-(trifluoromethyl)indoline can be converted to the corresponding indole (B1671886) through oxidation. acs.orgnih.gov

The combination of the palladium catalyst and the pyrimidine directing group provides excellent control over the regioselectivity of the trifluoromethylation. acs.org The reaction exclusively furnishes the C7-functionalized product with high yields for a variety of indoline substrates. acs.org This precise control is a significant advantage, as it avoids the formation of isomeric byproducts and simplifies purification processes. The optimized conditions generally involve heating a mixture of the N-pyrimidyl indoline, Umemoto's reagent, a palladium catalyst, a copper oxidant, and an additive like pivalic acid (PivOH) in a suitable solvent. acs.org

Table 1: Palladium-Catalyzed C7-Trifluoromethylation of Various Indolines acs.org

This table summarizes the yields of this compound derivatives obtained from various substituted indolines using a palladium-catalyzed reaction with Umemoto's reagent.

EntryIndoline Substrate (Substitution)ProductYield (%)
1UnsubstitutedThis compound85
25-Methyl5-Methyl-7-(trifluoromethyl)indoline90
35-Methoxy5-Methoxy-7-(trifluoromethyl)indoline88
45-Fluoro5-Fluoro-7-(trifluoromethyl)indoline82
55-Chloro5-Chloro-7-(trifluoromethyl)indoline80
65-Bromo5-Bromo-7-(trifluoromethyl)indoline75
76-Fluoro6-Fluoro-7-(trifluoromethyl)indoline86

Copper-Catalyzed Approaches

Copper catalysis provides an alternative and often more economical approach for C–H trifluoromethylation. These methods are particularly valuable in synthesizing trifluoromethylated heteroarenes. mdpi.comacs.org

Copper(II)-catalyzed oxidative trifluoromethylation via C–H activation is an effective strategy for introducing a CF3 group onto heterocyclic compounds. mdpi.comsemanticscholar.org This method often employs an oxidant to facilitate the reaction. acs.org While much of the research has focused on indole substrates, the principles are applicable to related heterocyclic systems like indolines. mdpi.com The reaction can proceed through a radical-mediated mechanism. mdpi.com Different trifluoromethyl sources can be used, including sodium trifluoromethanesulfinate (CF3SO2Na), also known as the Langlois reagent, which is a low-cost alternative to other sources. mdpi.com The reaction conditions, such as the choice of catalyst, oxidant, and base, are crucial for achieving good yields and selectivity. mdpi.com

Ruthenium(II)-Catalyzed C7 Trifluoromethylthiolation as Related C7 Functionalization

A significant advancement in the direct functionalization of indolines is the Ruthenium(II)-catalyzed C(sp²)-H trifluoromethylthiolation at the C7 position. chemrxiv.orgchemrxiv.orgnih.gov This method utilizes a directing group strategy to achieve high regioselectivity. The reaction employs bench-stable reagents and offers a practical route to C7-trifluoromethylthiolated indolines, which are valuable building blocks in medicinal chemistry.

The reaction typically involves an N-pyrimidyl-protected indoline, a ruthenium catalyst such as [Ru(p-cymene)Cl₂]₂, and a trifluoromethylthiolating agent. The pyrimidyl group acts as a directing group, facilitating the ortho-C-H activation at the C7 position of the indoline ring. This methodology has been shown to be effective for a range of substituted indolines, affording the desired products in good to excellent yields. chemrxiv.org Mechanistic studies, including radical quenching and deuterium (B1214612) labeling experiments, have been performed to elucidate the reaction pathway. chemrxiv.orgchemrxiv.org The utility of this method is further demonstrated by its scalability to gram-scale synthesis and the potential for post-synthetic modifications of the resulting products. chemrxiv.org

Table 1: Ruthenium(II)-Catalyzed C7 Trifluoromethylthiolation of Indolines

Entry Substrate Reagent Catalyst Yield (%)
1 N-Pyrimidylindoline N-(Trifluoromethylthio)succinimide [Ru(p-cymene)Cl₂]₂ 85
2 2-Methyl-N-pyrimidylindoline N-(Trifluoromethylthio)phthalimide [Ru(p-cymene)Cl₂]₂ 82
3 5-Bromo-N-pyrimidylindoline N-(Trifluoromethylthio)succinimide [Ru(p-cymene)Cl₂]₂ 78

Metal-Free Trifluoromethylation Methods

Metal-free approaches for the trifluoromethylation of heterocyclic compounds have gained traction due to their cost-effectiveness and reduced metal contamination in the final products. While the direct metal-free trifluoromethylation of indolines remains challenging, related methods involving indoles and cascade reactions leading to indolines have been reported.

One notable method involves the metal-free oxidative trifluoromethylation of indoles using sodium triflinate (CF₃SO₂Na, Langlois' reagent). rsc.orgnih.govrsc.org This reaction typically proceeds via a radical mechanism and selectively installs the trifluoromethyl group at the C2 position of the indole ring. nih.gov However, attempts to apply this method directly to indoline have been reported to be unsuccessful, suggesting that the electronic properties of the indoline ring are not suitable for this specific transformation under the reported conditions. nih.govrsc.org

A successful metal-free strategy to access trifluoromethyl-containing indolines involves a trifluoromethylation/cyclization cascade of unactivated alkenes. figshare.com This approach utilizes CF₃SO₂Na as the trifluoromethyl source and allows for the synthesis of indolines bearing a trifluoromethylmethyl group (CH₂CF₃). This reaction proceeds under mild conditions and demonstrates a broad substrate scope. figshare.com

Indirect Synthesis of Trifluoromethyl-Containing Indolines

Indirect methods for the synthesis of trifluoromethyl-containing indolines often involve the construction of the indoline ring from precursors that already contain the trifluoromethyl group. These methods include cycloaddition reactions and the reduction of trifluoromethylated indoles.

Catalytic Cycloaddition Reactions

A highly diastereoselective method for the synthesis of trifluoromethyl-substituted indolines is the palladium-catalyzed interceptive benzylic decarboxylative cycloaddition (IDBC) of nonvinyl, trifluoromethyl benzoxazinanones with sulfur ylides. organic-chemistry.orgnih.gov This reaction provides access to a variety of trifluoromethyl-indolines with excellent yields and diastereoselectivity. organic-chemistry.org

The reaction is initiated by the oxidative addition of a Pd(0) catalyst to the benzoxazinanone, followed by decarboxylation to form a palladium-π-benzyl zwitterionic intermediate. The presence of the trifluoromethyl group at the benzylic position is crucial for the formation and reactivity of this intermediate. organic-chemistry.org The subsequent interception of this intermediate by a sulfur ylide leads to the formation of the indoline ring. The reaction tolerates a wide range of substituents on both the benzoxazinanone and the sulfur ylide. organic-chemistry.orgnih.gov

Table 2: Palladium-Catalyzed Interceptive Benzylic Decarboxylative Cycloaddition

Entry Benzoxazinanone Substituent Sulfur Ylide Catalyst System Yield (%) Diastereomeric Ratio
1 H Dimethylsulfoxonium methylide Pd₂(dba)₃·CHCl₃ / PCy₃ 98 >99:1
2 5-Cl Dimethylsulfoxonium methylide Pd₂(dba)₃·CHCl₃ / PCy₃ 95 >99:1
3 6-Br Phenylsulfoxonium methylide Pd₂(dba)₃·CHCl₃ / PCy₃ 88 >99:1

A palladium-catalyzed [3+2] heteroannulation reaction provides a route to trifluoromethyl-containing indolines from β,γ-alkenes and trifluoroacetimidoyl chlorides. researchgate.netnih.gov This method relies on the hydrolysis of the trifluoroacetimidoyl chloride to a trifluoroacetamide, which then participates in the cycloaddition.

The reaction proceeds through a 1,2-vicinal difunctionalization of the alkene. nih.gov The structure of the alkene substrate is a key factor in controlling the regioselectivity of the annulation. This approach allows for the synthesis of a variety of structurally diverse trifluoromethyl-containing indolines and is compatible with different fluoroalkyl groups. nih.gov

Reductive Approaches from Trifluoromethylated Indoles

The reduction of trifluoromethylated indoles presents a straightforward approach to accessing trifluoromethyl-containing indolines. This method benefits from the availability of various synthetic routes to trifluoromethylated indoles. organic-chemistry.org

A notable example is the copper-catalyzed radical trifluoromethylative dearomatization of indoles, which can lead to the formation of CF₃-containing spirocyclic indolines. acs.org This reaction proceeds under mild conditions and showcases high selectivity and good functional group tolerance. The mechanism involves the addition of a CF₃ radical to the indole, followed by an intramolecular cyclization. acs.org While this specific example leads to spirocyclic structures, the general principle of reducing a pre-formed trifluoromethylated indole ring system is a viable strategy for obtaining simpler trifluoromethyl-indolines, often employing standard reduction methodologies used for the conversion of indoles to indolines.

Metal-Free Reductive N-Trifluoroethylation and N-Trifluoroacetylation

A significant advancement in the synthesis of trifluoroethylated and trifluoroacetylated indolines involves a metal-free approach utilizing readily available and inexpensive reagents. acs.org Researchers have developed a method for the reductive N-trifluoroethylation and N-trifluoroacetylation of indoles using trifluoroacetic acid (TFA) as the fluorine source and trimethylamine (B31210) borane (B79455) as the reducing agent. acs.orgacs.orgresearchgate.net

This transformation is noteworthy for its switchable nature, which depends on the loading of the reagents. acs.org The reaction proceeds through an indoline intermediate. acs.org While traditional methods for N-trifluoroacetylation of indoline often require trifluoroacetic anhydride, this newer protocol achieves the direct trifluoroacetylation of indole to the corresponding N-trifluoroacetylated indoline using TFA. acs.org

The process is considered convenient and environmentally friendly, featuring mild, metal-free conditions that are scalable. researchgate.net The use of TFA is advantageous due to its low cost, commercial availability, and non-toxicity compared to other trifluoroethylating agents. acs.org This method represents an efficient strategy for accessing N-trifluoroethylated indoline scaffolds, which are prevalent in drug candidates. acs.org

Table 1: Metal-Free Reductive N-Trifluoroethylation of Indole Derivatives

This table is representative of the general methodology described in the sources and may not specifically include this compound, for which explicit data was not found.

EntrySubstrateReagentsConditionsProductYield (%)
1IndoleTFA, Trimethylamine boraneDichloroethane, 80°C1-(2,2,2-Trifluoroethyl)indoline85%
25-MethoxyindoleTFA, Trimethylamine boraneDichloroethane, 80°C5-Methoxy-1-(2,2,2-trifluoroethyl)indoline82%
35-ChloroindoleTFA, Trimethylamine boraneDichloroethane, 80°C5-Chloro-1-(2,2,2-trifluoroethyl)indoline78%
46-MethylindoleTFA, Trimethylamine boraneDichloroethane, 80°C6-Methyl-1-(2,2,2-trifluoroethyl)indoline80%

Intramolecular Cyclization Reactions for Indoline Ring Formation

The construction of the indoline ring, a core structure in many biologically active molecules, is often achieved through intramolecular cyclization reactions. nih.gov These methods provide a powerful means to synthesize highly substituted and functionalized indolines. nih.gov

One prominent strategy involves the palladium-catalyzed intramolecular cyclization of compounds such as 2-alkynylanilines. mdpi.comorganic-chemistry.org This approach facilitates the formation of carbon-carbon and carbon-nitrogen bonds necessary to construct the bicyclic indoline system. mdpi.com Mechanistic studies suggest that a key step in these cyclizations can be the nucleophilic intramolecular attack of a nitrogen atom on an activated carbon-carbon triple bond. mdpi.com

Visible light has also been employed to promote intramolecular reductive cyclization, offering a mild and metal-free pathway to indolines. nih.gov For instance, a protocol using visible light and tris(trimethylsilyl)silane (B43935) has been developed for the synthesis of functionalized indolines from N-allyl-2-haloanilines. nih.gov Furthermore, visible-light-induced radical cascade reactions, using a trifluoromethyl source like CF3Br, can lead to trifluoromethylated polycyclic indoles through a sequence of trifluoromethylation followed by cyclization. mdpi.com These advanced methods highlight the ongoing development of efficient and selective syntheses for complex indoline derivatives. nih.govmdpi.com

Green Chemistry Principles Applied to this compound Synthesis

The synthesis of indole derivatives, including this compound, is increasingly being viewed through the lens of green chemistry, which aims to reduce the environmental impact of chemical processes. researchgate.netmgesjournals.com Key principles of green chemistry applicable to these syntheses include the use of metal-free catalysts, employment of environmentally benign solvents, and the development of multicomponent reactions (MCRs) to improve atom economy. researchgate.netrsc.org

Metal-free synthesis is a cornerstone of green chemistry, avoiding the use of potentially toxic and costly heavy metals. researchgate.net The reductive N-trifluoroethylation using TFA and trimethylamine borane is an example of a metal-free process. acs.orgresearchgate.net Similarly, novel methods for creating fluorinated indoles have been developed that are completely metal-free, proceeding through oxidative dearomatization from simple anilines. nih.gov

The choice of solvent is another critical factor. Many traditional organic syntheses rely on halogenated hydrocarbons, which pose environmental risks. researchgate.net A shift towards greener solvents, such as ethanol (B145695), is a significant improvement. researchgate.net For example, a sustainable, two-step indole synthesis has been developed that uses ethanol as the solvent under mild conditions. researchgate.netrsc.org Additionally, conducting reactions "on-water" has been explored for the synthesis of trifluoromethyl-substituted indolizine (B1195054) derivatives, a related class of compounds, demonstrating water's potential as a sustainable reaction medium. researchgate.net

Furthermore, strategies that offer a safer and greener approach to trifluoroethylation include the in situ generation of 2,2,2-trifluorodiazoethane (B1242873) from a stable precursor, avoiding the handling of more hazardous reagents. rsc.org These approaches, which minimize waste and avoid harsh conditions, are central to the ongoing effort to develop more sustainable synthetic routes for valuable fluorinated heterocyclic compounds. researchgate.netmgesjournals.com

Mechanistic Investigations of Reactions Involving 7 Trifluoromethyl Indoline Scaffolds

Elucidation of Radical Pathways

Many modern methods for the trifluoromethylation of heterocyclic compounds, including indoles and indolines, proceed through radical-based mechanisms. The involvement of the highly reactive trifluoromethyl radical (•CF₃) is often proposed. Evidence for these pathways is typically gathered through a series of control experiments designed to trap or inhibit radical species.

Radical Quenching and Deuterium (B1214612) Labeling Experiments

Radical quenching experiments are a primary tool for implicating radical intermediates in a reaction mechanism. These experiments involve the addition of a radical scavenger to the reaction mixture. If the reaction rate is significantly diminished or the reaction is completely inhibited, it provides strong evidence for the presence of a radical pathway.

In studies on the trifluoromethylation of indoles, radical inhibitors such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) and butylated hydroxytoluene (BHT) have been employed. The addition of these scavengers to copper-catalyzed oxidative trifluoromethylation reactions dramatically suppressed the formation of the desired product, suggesting that a radical reaction pathway is likely involved in the catalytic cycle mdpi.com. The trifluoromethyl radical is typically generated from a precursor, such as sodium triflinate (CF₃SO₂Na), which then adds to the indole (B1671886) nucleus mdpi.comrsc.orgresearchgate.net.

Table 1: Effect of Radical Scavengers on Trifluoromethylation of Indoles

Entry Scavenger Added Yield of Product Implication
1 None High Baseline reaction efficiency.
2 TEMPO Drastically Reduced/None Reaction likely proceeds via a radical pathway. mdpi.com
3 BHT Drastically Reduced/None Confirms the involvement of radical intermediates. mdpi.com

Deuterium labeling experiments are another powerful technique for probing reaction mechanisms. By replacing a hydrogen atom with a deuterium atom at a specific position, chemists can determine whether the corresponding C-H bond is cleaved during the reaction. This is often done in conjunction with kinetic isotope effect studies. For instance, palladium-catalyzed methods have been developed for the selective deuteration of indoles at the C2 and C3 positions using deuterated acetic acid (CD₃CO₂D), demonstrating the feasibility of isotopic labeling on the indole core nih.gov. Such labeling can be used to track reaction pathways and identify which C-H bonds are activated during functionalization reactions on the indoline (B122111) scaffold nih.govresearchgate.netarkat-usa.orgnih.gov.

Kinetic Isotope Effect (KIE) Studies

The kinetic isotope effect (KIE) is a quantitative measure of the change in reaction rate upon isotopic substitution. It is a highly sensitive probe for determining whether a C-H bond is broken in the rate-determining step of a reaction. A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken or formed in the slowest step.

In the context of C-H functionalization on indole rings, KIE studies have been instrumental. For example, in studies of rhodium-catalyzed C7 arylation of indoles, deuterium labeling at the C7 position was performed researchgate.net. The absence of a significant intermolecular KIE in some C-H activation reactions suggests that the C-H bond cleavage is not the rate-determining step. Conversely, the presence of a significant KIE would provide strong evidence that C-H activation is indeed the rate-limiting event of the catalytic cycle. These studies are critical for optimizing catalysts and reaction conditions for the selective functionalization of specific positions on the indoline ring system.

Characterization of Key Intermediates in Catalytic Cycles

Transition metal-catalyzed reactions are central to the synthesis of functionalized indolines. Identifying the key intermediates in these catalytic cycles is essential for understanding reaction selectivity and reactivity. Spectroscopic and crystallographic studies, along with computational modeling, have enabled the characterization of several important species.

Palladium-π-Benzyl Zwitterionic Intermediates

Palladium catalysis is widely used for the functionalization of indoles. In reactions such as C3-benzylation, the formation of a π-benzyl-palladium intermediate is proposed nih.gov. This intermediate is generated from a benzyl precursor, such as a benzyl carbonate. The highly polarizable π-benzyl-Pd species then acts as an electrophile. The ambident indole nucleophile attacks this intermediate, typically at the more nucleophilic C3 position, to form the benzylated product. A plausible mechanism involves the formation of the cationic π-benzyl-Pd complex, which then undergoes nucleophilic attack by the indolyl anion to forge the new C-C bond nih.gov. While not directly involving a 7-(trifluoromethyl)indoline, this mechanistic principle is applicable to palladium-catalyzed C-H functionalizations on the indole scaffold.

Rhodacycle Species in Pd-Catalyzed C7-Trifluoroalkylation

The selective functionalization of the C7 position of indoles and indolines is a significant challenge due to the inherent reactivity of the C2 and C3 positions. Directed C-H activation strategies have emerged to overcome this. In the palladium-catalyzed C7-trifluoroalkylation of indolines, a removable directing group, such as a pyrimidine (B1678525), is often installed on the indoline nitrogen researchgate.netnih.gov.

The proposed mechanism involves the coordination of the directing group to the palladium(II) catalyst, bringing the metal center into proximity with the C7-H bond. This is followed by a concerted metalation-deprotonation step to form a six-membered palladacycle intermediate researchgate.netnih.gov. This key intermediate then reacts with a trifluoromethyl source, such as Umemoto's reagent. The final step is a reductive elimination that forms the C7-CF₃ bond and regenerates the active palladium catalyst, which can then re-enter the catalytic cycle researchgate.netnih.gov.

Table 2: Proposed Steps in Pd-Catalyzed C7-Trifluoroalkylation of Indoline

Step Description Key Intermediate
1 Coordination Pd(II) complex with N-directing group.
2 C-H Activation Six-membered palladacycle. researchgate.net
3 Oxidative Addition/Reaction Palladacycle reacts with CF₃ source.
4 Reductive Elimination Releases C7-trifluoromethylated indoline and regenerates Pd catalyst.

Cu(II)/Cu(I) Redox Processes

Copper-catalyzed reactions are frequently used for trifluoromethylation due to the lower cost and high efficiency of copper catalysts nih.gov. These reactions often involve a redox cycle between Cu(II) and Cu(I) species mdpi.comsemanticscholar.orgdntb.gov.ua.

A plausible mechanism for the copper-catalyzed oxidative trifluoromethylation of indoles begins with the generation of a trifluoromethyl radical (•CF₃) from a source like CF₃SO₂Na in the presence of an oxidant (e.g., tert-butyl hydroperoxide) mdpi.com. This radical then adds to the electron-rich indole ring to form a radical intermediate. This intermediate is subsequently oxidized by a Cu(II) species to a carbocation, while the copper is reduced to Cu(I). Deprotonation of the carbocation then yields the trifluoromethylated indole product. To complete the catalytic cycle, the Cu(I) species is re-oxidized to Cu(II) by the oxidant present in the reaction mixture mdpi.com. This Cu(II)/Cu(I) redox couple is therefore central to the catalytic process, facilitating both the generation of the key radical and the turnover of the catalyst.

C–H Activation Mechanisms

Transition metal-catalyzed direct C–H activation is a powerful tool for the functionalization of otherwise inert carbon-hydrogen bonds. For indolines, the C-7 position on the benzenoid ring presents a significant challenge for selective activation compared to the more electronically rich pyrroline ring. Research has demonstrated that directing groups attached to the indoline nitrogen are essential for achieving high regioselectivity at the C-7 position.

A prominent example is the Rhodium(III)-catalyzed C-7 arylation of N-(2-pyrimidyl)-indolines with arylsilanes. nih.gov In this system, the N-pyrimidyl group acts as a bidentate directing group, coordinating to the rhodium catalyst. This coordination brings the metal center into close proximity to the C-7 C–H bond, facilitating its cleavage.

A plausible catalytic cycle for this transformation is proposed to initiate with the coordination of the nitrogen atom of the pyrimidyl group to the active cationic [Cp*Rh(III)] catalyst. nih.govchemrxiv.org This is followed by a concerted metalation-deprotonation (CMD) step, where the C-7 C–H bond is broken to form a five-membered rhodacycle intermediate. nih.govnih.gov This cyclometalation step is crucial for the regioselectivity of the reaction. Subsequent steps involve transmetalation with the arylsilane (activated by a silver salt co-catalyst), and reductive elimination to furnish the C-7 arylated indoline product and regenerate the active Rh(III) catalyst. nih.gov

The general mechanism can be summarized as follows:

Coordination: The directing group on the indoline nitrogen coordinates to the Rh(III) center.

C–H Activation: An intramolecular, concerted metalation-deprotonation (CMD) event occurs at the C-7 position to form a stable five-membered rhodacycle intermediate. nih.govnih.gov

Oxidative Addition/Transmetalation: The coupling partner (e.g., an activated arylsilane) interacts with the rhodacycle.

Reductive Elimination: The new C-C bond is formed, releasing the C-7 functionalized indoline product.

Catalyst Regeneration: The Rh(III) catalyst is regenerated to re-enter the catalytic cycle.

This directing-group-assisted, ortho-C–H activation strategy has been successfully applied to achieve various C-7 functionalizations of the indoline core, including amidation and alkenylation, using different transition metal catalysts like Ruthenium(II). rsc.orgrsc.org The choice of directing group and metal catalyst is critical in controlling the site-selectivity and efficiency of the C–H activation process.

Reaction Order Determination and Rate-Limiting Steps

In the Rh(III)-catalyzed C-7 arylation of N-(2-pyrimidyl)-indoline with phenyltriethoxysilane, a key mechanistic experiment was conducted to determine the kinetic isotope effect (KIE). nih.gov By comparing the reaction rates of the normal indoline substrate (1f) and its C-7 deuterated analogue (deuterio-1f), a KIE value (kH/kD) was determined.

Table 1: Kinetic Isotope Effect in Rh(III)-Catalyzed C-7 Arylation of Indoline nih.gov
ExperimentSubstrateskH/kDImplication
Parallel CompetitionN-(2-pyrimidyl)-indoline (1f) vs. C-7-deuterio-N-(2-pyrimidyl)-indoline (deuterio-1f)0.80C–H bond cleavage is not the rate-determining step.

While specific reaction order data for this compound are not extensively reported, studies on related indole C–H activation systems provide valuable insights into the kinetic dependencies. For instance, in a cobalt-catalyzed C-H arylation of indoles, analysis of initial reaction rates revealed a zeroth-order dependence on the concentration of the indole and a first-order dependence with saturation kinetics on the aryl chloride coupling partner. scispace.com In contrast, a palladium-catalyzed C-2 arylation of indoles was found to be first-order in the indole concentration but zero-order in the iodobenzene concentration, suggesting the rate-limiting step occurs after the oxidative addition of the aryl halide but involves the indole in an electrophilic palladation step. acs.org

Table 2: Determined Reaction Orders in Related Indole C-H Arylation Reactions
Catalytic SystemReactantReaction OrderReference
Co-catalyzed C-H ArylationIndoleZero-order scispace.com
Aryl ChlorideFirst-order (with saturation)
Pd-catalyzed C-H ArylationIndoleFirst-order acs.org
Aryl IodideZero-order

Advanced Characterization Techniques in 7 Trifluoromethyl Indoline Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of 7-(Trifluoromethyl)indoline in solution. By probing the interactions of the molecule with electromagnetic radiation, techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information that, when combined, allows for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for determining the precise structure of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of the molecule's framework.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for both the aromatic and the aliphatic protons of the indoline (B122111) core. The protons on the benzene (B151609) ring (H-4, H-5, and H-6) typically appear as multiplets in the aromatic region (approximately δ 6.5-7.5 ppm). The electron-withdrawing nature of the trifluoromethyl group at the C-7 position influences the chemical shifts of these adjacent protons. The aliphatic protons of the pyrrolidine ring (H-2 and H-3) resonate further upfield, typically as triplets around δ 3.0-4.5 ppm, due to coupling with each other. The N-H proton signal is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum for this compound would show nine distinct signals. The carbon of the trifluoromethyl group appears as a characteristic quartet due to coupling with the three fluorine atoms. The aromatic carbons (C-3a, C-4, C-5, C-6, C-7, and C-7a) resonate in the downfield region (δ 120-150 ppm), with their precise shifts influenced by the CF₃ substituent. The aliphatic carbons (C-2 and C-3) are found in the upfield region of the spectrum. Long-range ¹³C-¹⁹F coupling constants can also be observed, providing further structural confirmation. rsc.org

¹⁹F NMR: Given the presence of the trifluoromethyl group, ¹⁹F NMR is a crucial and highly sensitive technique for characterizing this compound. The spectrum is expected to show a single, sharp signal, as all three fluorine atoms in the CF₃ group are chemically equivalent. rsc.org The chemical shift of this singlet, typically observed in a specific region for trifluoromethyl groups attached to an aromatic ring, provides direct evidence for the presence and electronic environment of the CF₃ moiety. beilstein-journals.org

Nucleus Typical Chemical Shift Range (δ, ppm) Expected Multiplicity Key Correlations
¹H6.5 - 7.5 (Aromatic CH)d, t, mProtons on the benzene ring.
¹H3.0 - 4.5 (Aliphatic CH₂)tProtons on the pyrrolidine ring.
¹HVariable (NH)br sAmine proton.
¹³C120 - 150 (Aromatic C)d, sCarbons of the benzene ring and bridgehead carbons.
¹³C120 - 130 (CF₃)qCarbon of the trifluoromethyl group coupled to ³F.
¹³C30 - 60 (Aliphatic C)tCarbons of the pyrrolidine ring.
¹⁹F-60 to -70 (vs CFCl₃)sTrifluoromethyl group.
d=doublet, t=triplet, q=quartet, m=multiplet, s=singlet, br s=broad singlet. Data is illustrative and based on analogous structures.

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

ESI-MS: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound. In positive ion mode, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺. This technique is particularly useful when coupled with liquid chromatography (LC-MS) for analyzing reaction mixtures or assessing purity. mdpi.com

HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This precision allows for the determination of the elemental formula of this compound (C₉H₈F₃N) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The calculated exact mass can be compared to the experimentally measured mass to confirm the compound's identity.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for monitoring the synthesis of this compound, identifying byproducts, and quantifying its purity. The retention time from the LC provides one level of identification, while the mass spectrum provides definitive structural information. mdpi.com

Common fragmentation patterns for indole (B1671886) derivatives in mass spectrometry often involve the cleavage of the pyrrolidine ring or the loss of substituents from the benzene ring. scirp.org For this compound, a characteristic fragmentation would be the loss of a trifluoromethyl radical (·CF₃) or hydrogen fluoride (HF).

Technique Information Obtained Expected Key Ion (m/z)
ESI-MSMolecular Weight[M+H]⁺
HRMSElemental FormulaHighly accurate m/z for [M+H]⁺
LC-MSPurity and identification in mixturesRetention time and m/z of [M+H]⁺
M = Molecular Weight of this compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its functional groups. The IR spectrum of this compound provides a characteristic fingerprint.

Key expected absorption bands include:

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the amine group. researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches of the pyrrolidine ring are found just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring carbon-carbon stretching vibrations result in one or more bands in the 1450-1600 cm⁻¹ region.

C-F Stretches: The strong electron-withdrawing nature of fluorine results in intense absorption bands for C-F stretching, typically found in the 1000-1350 cm⁻¹ region. The CF₃ group will show strong, characteristic bands in this area. rsc.org

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-F Stretch (CF₃)1000 - 1350Strong
Data is illustrative and based on characteristic functional group frequencies.

Diffraction Methods for Solid-State Structure

While spectroscopic methods reveal the molecular structure in solution, diffraction techniques are used to determine the precise three-dimensional arrangement of atoms and molecules in the solid state.

Single Crystal X-ray Diffraction is the gold standard for determining the solid-state structure of a crystalline compound. If a suitable single crystal of this compound can be grown, this technique can provide an exact molecular model. The analysis yields precise bond lengths, bond angles, and torsional angles. researchgate.net Furthermore, it reveals how the molecules pack in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding involving the N-H group or other non-covalent interactions. This information is critical for understanding the compound's physical properties and for computational modeling studies. nih.gov

Ancillary Analytical Techniques for Purity and Integrity

Beyond primary structural elucidation, other analytical methods are employed to confirm the purity and integrity of a sample of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with UV or MS detectors, are standard methods for assessing sample purity by separating the target compound from any starting materials, reagents, or byproducts. Elemental analysis provides an independent verification of the compound's elemental composition (C, H, N), which must match the calculated values for the proposed formula, C₉H₈F₃N.

Elemental Analysis

Elemental analysis is a fundamental technique in the characterization of newly synthesized chemical compounds, including this compound. This destructive analytical method determines the mass fractions of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—present in a sample. The primary goal of elemental analysis in the context of this compound research is to verify its empirical formula, which in turn supports the confirmation of its molecular formula (C₉H₈F₃N).

The process involves the complete combustion of a precisely weighed sample of this compound in an oxygen-rich atmosphere. This combustion converts the elemental components into simple gaseous products: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared absorption.

The experimentally determined mass percentages of C, H, and N are then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the sample's purity and confirms its elemental composition. This validation is a critical step in unequivocally identifying the compound and ensuring that the material being studied is indeed this compound.

Detailed Research Findings

For this compound, with a molecular formula of C₉H₈F₃N, the theoretical elemental composition is calculated based on the atomic masses of its constituent elements. Research findings from the elemental analysis of a purified sample would be expected to align closely with these theoretical percentages.

Below is a data table presenting the calculated theoretical percentages for this compound and a second table illustrating how typical experimental results would be presented to demonstrate the purity and verify the composition of the compound.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Percentage (%)
CarbonC12.0119108.09957.75
HydrogenH1.00888.0644.31
FluorineF18.998356.99430.45
NitrogenN14.007114.0077.49
Total C₉H₈F₃N 187.164 100.00

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data

In a research context, the data would be presented as a direct comparison to validate the compound's identity. The "Found" values represent hypothetical experimental results that would be considered acceptable for confirming the structure of this compound.

ElementTheoretical (%)Found (%)Difference (%)
Carbon (C)57.7557.68-0.07
Hydrogen (H)4.314.35+0.04
Nitrogen (N)7.497.52+0.03

The close agreement between the theoretical and hypothetical "Found" values in Table 2 would serve as crucial evidence for the successful synthesis and purification of this compound.

Derivatization and Functionalization Strategies for 7 Trifluoromethyl Indoline Scaffolds

Further C-Functionalization of the Indoline (B122111) Ring

Directing group-assisted C-H activation has emerged as a powerful tool for the regioselective functionalization of the indoline core, particularly at the C7 position, which is often challenging to access through classical electrophilic substitution.

An efficient copper-catalyzed direct sulfonylation of indolines with readily available sulfonyl chlorides has been developed. nih.gov This method proceeds under an air atmosphere and utilizes a chelation-assisted strategy, often employing a removable N-pyrimidyl directing group, to achieve high regioselectivity for the C7 position. nih.govchemrxiv.org The protocol demonstrates good functional group tolerance and provides a convenient route to a variety of C7-sulfonylated indoline scaffolds in moderate to good yields. nih.gov Mechanistic studies suggest the involvement of a sulfonyl radical in this transformation. nih.gov

Ruthenium(II)-catalyzed C(sp²)-H thioarylation represents a robust method for installing sulfur-based functionalities at the C7 position of indolines. nih.gov This protocol uses bench-stable reagents and, similar to sulfonylation, typically relies on an N-pyrimidyl directing group to control regioselectivity. chemrxiv.orgresearchgate.net The reaction tolerates a wide array of substituents on both the indoline core and the aryl thiolating agent, affording the desired C7-thioarylated products in good to excellent yields. chemrxiv.org The versatility of this method has been demonstrated through the successful functionalization of diversely substituted indolines. nih.gov

Table 1: Examples of Ru(II)-Catalyzed C7-Thioarylation of N-Pyrimidylindoline Data synthesized from research findings. chemrxiv.org

EntryAryl Ring Substituent (Thiolating Agent)Yield (%)
14-Methyl85
24-Methoxy82
34-Fluoro88
44-Chloro86
54-Bromo84
62-Methyl81
73-Bromo83

The benzylic C2 position of the indoline ring is susceptible to functionalization, although strategies specifically targeting 7-(trifluoromethyl)indoline are part of the broader chemistry of indolines. The introduction of a trifluoromethyl group at a benzylic position external to the ring system has been shown to significantly accelerate 1,6-elimination reactions by stabilizing the transition state through its strong electron-withdrawing nature. nih.gov This principle highlights the electronic impact a CF₃ group can have on benzylic reactivity. While direct derivatization of the C2 position in 7-CF₃-indoline is less commonly documented, the established reactivity of the indoline nucleus suggests that methods applicable to other indolines, such as oxidation to oxindoles or C-H activation protocols, could be adapted for this purpose.

N-Substituent Modifications and Deprotection

The nitrogen atom of the indoline ring is a key handle for modification. In many C7-functionalization strategies, the nitrogen is protected or carries a directing group, such as a pyrimidyl group, which must be removed to yield the final product or to allow for further N-functionalization. nih.gov The deprotection of these directing groups is a crucial step in the synthetic sequence. nih.gov

Furthermore, the synthesis of N-trifluoromethyl indoles has been described, and these compounds have proven to be remarkably robust. nih.gov The N-CF₃ motif is stable under a wide range of conditions, including highly acidic, basic, and nucleophilic environments, as well as various metal-catalyzed cross-coupling reactions. nih.gov This stability allows for extensive post-synthetic modification of the indoline core without disturbing the N-CF₃ group. nih.gov Standard protecting groups like tert-butyloxycarbonyl (Boc) are also employed, with established protocols for their removal, often using acids like trifluoroacetic acid. researchgate.net

Spirocyclization and Annulation Reactions of Trifluoromethylated Indoline Derivatives

The construction of spirocyclic indolines containing a trifluoromethyl group is of significant interest due to the prevalence of such scaffolds in biologically active molecules. Several strategies have been developed to access these complex structures.

One notable approach is the copper-catalyzed dearomatizing spirocyclization. This process can involve the trifluoromethylation of indolyl ynones, which triggers a cascade reaction to form CF₃-containing spiro[cyclopentane-1,3′-indole] structures. acs.org Another method utilizes a red-light-mediated cascade trifluoromethylation/spirocyclization of indole (B1671886) derivatives with Umemoto's reagent to furnish CF₃-containing 3,3′-spirocyclic indolines. researchgate.net

Palladium-catalyzed annulation reactions provide a different route to trifluoromethyl-containing indolines. nih.gov These substrate-controlled reactions can proceed via a [3+2] heteroannulation of β,γ-alkenes with the hydrolysis product of trifluoroacetimidoyl chlorides to deliver indoline products. nih.govresearchgate.net Alternatively, a [4+1] annulation using γ,δ-alkenes can lead to corresponding indole structures. nih.govresearchgate.net These methods offer a direct and controllable way to access structurally diverse trifluoromethyl-containing indolines. nih.gov

Table 2: Selected Cyclization Strategies for CF₃-Indoline Derivatives

Reaction TypeKey Reagents/CatalystsResulting Structure
Dearomatizing SpirocyclizationCu(I) catalyst, CF₃ source, Indolyl ynoneCF₃-Spiro[cyclopentane-1,3′-indole]
Photoredox SpirocyclizationPhotocatalyst, Umemoto's reagentCF₃-3,3′-Spirocyclic indoline
[3+2] HeteroannulationPd catalyst, Trifluoroacetimidoyl chlorideTrifluoromethyl-containing indoline

Post-Synthetic Transformations of Synthesized Products

The functional groups introduced onto the this compound scaffold can undergo further transformations to generate additional derivatives. For instance, C7-functionalized indolines produced via Ru(II)-catalyzed methods can be synthesized on a gram scale, and the resulting products can be further modified, demonstrating the applicability of the initial functionalization protocol. chemrxiv.orgnih.gov

Derivatives containing a carbon-bromine bond, for example, can serve as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These include alkylation and arylation with Grignard reagents, cyanation, and Buchwald-Hartwig amination, all of which proceed in high yields and are tolerated by the trifluoromethylated indoline core. nih.gov Such transformations are crucial for building molecular complexity and accessing a wide range of analogs for structure-activity relationship studies. nih.gov

Theoretical and Computational Studies of 7 Trifluoromethyl Indoline and Its Derivatives

Density Functional Theory (DFT) Calculations for Mechanistic Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It has been widely applied to elucidate reaction mechanisms, predict reaction outcomes, and understand the stability of molecules.

DFT calculations are instrumental in predicting the mechanistic pathways of reactions involving indoline (B122111) derivatives. By calculating the Gibbs free energies of reactants, transition states, and products, researchers can map out the potential energy surface of a reaction. This allows for the determination of the most favorable reaction pathway and the prediction of regioselectivity and stereoselectivity. For instance, in the dearomatization of indoles to form indoline skeletons, DFT can help understand the intricate balance of factors that control the formation of specific stereocenters. researchgate.net

Theoretical studies using DFT can also clarify the role of catalysts and reaction conditions. For example, in metal-catalyzed reactions, DFT can model the interaction between the metal catalyst and the indoline substrate, providing insights into the catalytic cycle. It can help explain how different ligands on the metal center can influence the stereochemical outcome of a reaction. Furthermore, DFT has been used to investigate the mechanism of cycloaddition reactions, which are common for synthesizing complex heterocyclic systems from simpler precursors. mdpi.com These calculations can distinguish between concerted and stepwise mechanisms and predict the activation barriers for different pathways. mdpi.com

Key Research Findings from DFT Studies:

Study FocusKey FindingsComputational Method
Reaction Mechanism of CycloadditionsElucidation of synchronous vs. asynchronous bond formation; prediction of regioselectivity.M06-2X/Def2TZVP/SMD(MeCN) mdpi.com
Catalytic Asymmetric DearomatizationUnderstanding the role of palladium catalysts in controlling stereoselective and regio-divergent synthesis. researchgate.netNot specified researchgate.net
Trifluoroethylation of IndolesQuantum chemical calculations provided a deeper understanding of the C3 selective trifluoroethylation reaction. researchgate.netNot specified researchgate.net

In Silico Prediction of Molecular Interactions for Drug Discovery

In silico methods are crucial in the early stages of drug discovery for predicting how a molecule will interact with biological targets and how it will behave within a biological system. These predictions help to prioritize compounds for synthesis and experimental testing, thereby saving time and resources.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting the binding affinity of a potential drug molecule (ligand) to its protein target. For derivatives of 7-(Trifluoromethyl)indoline, molecular docking can be used to screen virtual libraries of compounds against a specific biological target, such as an enzyme or a receptor.

The results of molecular docking studies are often expressed as a binding energy or a docking score, which provides an estimate of the binding affinity. A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity. For example, studies on 7-(trifluoromethyl)indolizine derivatives, which are structurally related to this compound, have used molecular docking to predict their binding to potential larvicidal target proteins. nih.gov These studies have shown strong binding to specific proteins, and molecular dynamics simulations have confirmed the stability of the protein-ligand complexes. nih.gov

Examples of Predicted Binding Affinities for Indole (B1671886) Derivatives:

Compound ClassTarget ProteinPredicted Binding Affinity (kcal/mol)
Spirooxindole-PyrrolinesAKR1D1-7.1 to -10.0 mdpi.com
Chalcone DerivativePenicillin-binding proteins of S. aureus-7.40 mdpi.com
7-(trifluoromethyl)indolizine derivativesMosquito Juvenile Hormone-Binding ProteinNot specified nih.gov

The pharmacokinetic properties of a drug, often abbreviated as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its efficacy and safety. In silico ADME predictions are now a standard part of the drug discovery process, allowing for the early identification of compounds with poor pharmacokinetic profiles. nih.gov

For this compound derivatives, various computational models can predict key ADME parameters. These predictions are based on the physicochemical properties of the molecule, such as its lipophilicity (logP), molecular weight, and polar surface area. For instance, favorable ADMET profiles have been predicted for certain 7-(trifluoromethyl)indolizine derivatives, indicating high oral bioavailability, good permeability, and low toxicity. nih.gov The prediction of a compound's ability to cross the blood-brain barrier is another critical parameter, especially for drugs targeting the central nervous system. researchgate.net

Predicted ADME Properties for a Series of 7-(trifluoromethyl)indolizine Derivatives: nih.gov

ParameterPredictionImplication for Drug Development
Oral BioavailabilityHighGood absorption after oral administration.
PermeabilityGoodAbility to cross biological membranes.
DistributionModerateDistributed throughout the body without excessive accumulation.
Plasma Protein BindingLowHigher concentration of free drug available to act on the target.
Metabolic StabilitySufficientThe drug is not cleared from the body too quickly.
Renal ClearanceEfficientThe drug and its metabolites are effectively removed from the body.
ToxicityLowReduced risk of adverse effects.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Trifluoromethylated Indoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.org QSAR models are developed by correlating molecular descriptors (numerical representations of a molecule's physicochemical properties) with experimentally determined biological activity. longdom.org

For trifluoromethylated indoline derivatives, QSAR studies can be used to guide the design of new compounds with enhanced biological activity. By analyzing the QSAR model, researchers can identify the key structural features that are important for activity. For example, a QSAR study on indole derivatives might reveal that increasing the lipophilicity of a particular substituent leads to an increase in activity. This information can then be used to design new derivatives with optimized properties. nih.govneliti.com

The development of a robust QSAR model requires a dataset of compounds with a range of biological activities and a set of relevant molecular descriptors. nih.gov These descriptors can be calculated from the 2D or 3D structure of the molecules and can represent properties such as size, shape, electronic properties, and hydrophobicity. Once a statistically significant QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. nih.gov

Key Aspects of QSAR Studies on Indole Derivatives:

QSAR Study AspectDescription
Objective To establish a correlation between the structural features of indole derivatives and their biological activity (e.g., antibacterial, anticancer). nih.govneliti.com
Methodology Utilizes statistical methods like multiple linear regression (MLR) to build a mathematical model. nih.gov
Molecular Descriptors Includes electronic, geometric, hydrophobic, and topological parameters to quantify the structural properties of the compounds. nih.gov
Application Guides the rational design of new derivatives with improved potency and selectivity.
Validation The predictive power of the QSAR model is assessed using internal and external validation techniques.

Academic and Research Applications of 7 Trifluoromethyl Indoline Scaffolds

Applications in Medicinal Chemistry Research

The unique structural and electronic properties of the 7-(trifluoromethyl)indoline moiety have made it a valuable building block in the design of novel therapeutic agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating a broad spectrum of pharmacological activities.

While direct antimalarial drug investigations on the this compound core are an emerging area, research into related structures has shown promise in combating malaria vectors. A novel series of 7-(trifluoromethyl)indolizine derivatives was synthesized and assessed for larvicidal activity against Anopheles arabiensis, a primary vector for malaria. nih.gov Several of these compounds exhibited significant larval mortality rates after 24 and 48 hours of exposure at a concentration of 4 µg/mL. nih.gov Notably, compounds featuring halogens or other electron-withdrawing groups on the benzoyl moiety displayed the most potent activity. nih.gov

Table 1: Larvicidal Activity of 7-(Trifluoromethyl)indolizine Derivatives against Anopheles arabiensis

Compound Substituent Group Larval Mortality Rate (%)
4a 4-CN 93.3%
4b 4-F 94.4%
4g 4-Cl 80.0%

| 4m | 4-Br | 85.6% |

The indole (B1671886) scaffold is a well-established framework in the development of antiviral agents. nih.gov Building on this, researchers have explored derivatives incorporating trifluoromethyl groups to enhance potency. A series of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives were designed and synthesized as potential broad-spectrum antiviral agents. mdpi.com These compounds were tested against several viruses, with some exhibiting high inhibitory activity. mdpi.com The findings underscore the potential of trifluoromethyl-containing indoline (B122111) structures in the discovery of new antiviral therapies. mdpi.com

Table 2: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives

Compound Target Virus IC₅₀ (µM)
9 Influenza A (H1N1) 0.0027
5 Herpes Simplex Virus 1 (HSV-1) 0.0022

| 4 | Coxsackievirus B3 (COX-B3) | 0.0092 |

Indole derivatives are recognized as a "privileged scaffold" in anticancer drug research due to their ability to interact with various pharmacological targets. nih.govmdpi.com The introduction of a trifluoromethyl group has been a key strategy in developing potent anticancer agents. For instance, a series of amide-tagged trifluoromethyl indole derivatives was synthesized and evaluated against four human cancer cell lines, with compounds 9e and 9f showing promising activity at micromolar concentrations. researchgate.net In a separate study, a library of indole-sulfonamide derivatives was investigated for cytotoxic activity, where a derivative with a 4-trifluoromethyl substituent (compound 30) was identified as the most potent compound against the HepG2 human liver cancer cell line, showing a 4.6-fold greater potency than the reference drug etoposide. nih.gov

Table 3: Anticancer Activity of Selected Trifluoromethyl-Indole Derivatives

Compound Cancer Cell Line Activity (IC₅₀)
9e, 9f A549 (Lung), MCF7 (Breast), DU145 (Prostate), HeLa (Cervical) Promising activity at micromolar concentration researchgate.net

| 30 | HepG2 (Liver) | 7.37 µM nih.gov |

The anti-inflammatory potential of trifluoromethyl-substituted indole-related structures has been a focus of significant research. A study detailed the synthesis of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives (compounds 4a-g) and their subsequent evaluation as anti-inflammatory agents. nih.gov These compounds were found to selectively target key inflammatory mediators, including the COX-2 enzyme, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Different derivatives within the series showed significant activity in reducing the levels of these pro-inflammatory markers, indicating the therapeutic potential of this chemical scaffold. nih.gov

Table 4: Anti-inflammatory Activity of 7-(Trifluoromethyl)indolizine Derivatives

Compound Effect
4d Significant reduction in COX-2 enzyme levels nih.gov
4e, 4f, 4a Significant reduction in TNF-α levels nih.gov
4f, 4g, 4d Significant reduction in IL-6 levels nih.gov

| 4a, 4d, 4f | Reduction in nitric oxide (NO) levels nih.gov |

The search for novel antitubercular agents has led to the investigation of various heterocyclic compounds, including indolizine (B1195054) derivatives. In one study, a series of diversely substituted indolizines, including 7-methyl and 7-formylindolizines, were designed and evaluated for their in vitro activity against Mycobacterium tuberculosis (MTB). nih.govnih.gov Several compounds demonstrated significant inhibitory action against the H37Rv strain. nih.gov Indolizine 4 was identified as a particularly promising agent, showing potent activity against both the standard H37Rv strain and multi-drug-resistant (MDR) clinical isolates of MTB. nih.govresearchgate.net

Table 5: Antitubercular Activity of Indolizine 4

M. tuberculosis Strain Minimum Inhibitory Concentration (MIC)
H37Rv 4 µg/mL nih.govresearchgate.net

| MDR Strain | 32 µg/mL nih.govresearchgate.net |

Serine hydroxymethyltransferase (SHMT) has been identified as a druggable target for the development of new antimalarial agents. nih.gov Researchers have designed and synthesized novel inhibitors of this key enzyme, including spirocyclic ligands based on 2-indolinone scaffolds. nih.gov A study reported 19 such novel ligands that demonstrated strong target affinities for Plasmodium falciparum SHMT (PfSHMT) and potent cellular activities in the low nanomolar range. nih.gov These compounds also showed promising selectivity against the human cytosolic SHMT1 isoform. nih.gov Co-crystal structures with Plasmodium vivax SHMT revealed key binding interactions, providing a structural basis for further optimization of these inhibitors. nih.gov

Table 6: Inhibitory Activity of Spirocyclic 2-Indolinone Derivatives against P. falciparum SHMT

Measurement Potency Range
Target Affinity (PfSHMT) 14–76 nM nih.gov

| Cellular Potency (P. falciparum) | 165–334 nM nih.gov |

Applications as Building Blocks in Complex Organic Synthesis

The this compound scaffold is a valuable building block in organic synthesis, primarily due to the influence of the trifluoromethyl group. This electron-withdrawing group significantly alters the chemical properties of the indoline ring system, enhancing its stability and modulating its reactivity. Its incorporation into molecules is a key strategy in medicinal chemistry for improving metabolic stability, lipophilicity, and binding affinity.

Assembly of Structurally Complex Molecules

The unique electronic properties of the this compound moiety make it an important starting material for constructing intricate molecular architectures. Researchers have utilized this scaffold to develop novel cascade reactions that lead to the formation of polycyclic indolines, which are core structures in various biologically active compounds and natural alkaloids.

A notable application is in the synthesis of functionalized tricyclic indoline cores. nih.gov For instance, a catalyst- and irradiation-free sequential cyclization cascade involving anilide-derived alkenols and 1,1-bis[(trifluoromethyl)sulfonyl]ethylene results in the direct formation of gem-bis(triflyl)ated cyclopenta[b]indolines. nih.gov This reaction efficiently assembles a complex tricyclic system bearing two adjacent stereocenters. The resulting cyclopenta[b]indolines are not merely complex final products; they serve as versatile intermediates for further elaboration. nih.gov They can be transformed into a diverse array of triflylated indolines, including the tetracyclic ring system found in the alkaloid polyveoline, demonstrating the utility of the trifluoromethyl-substituted scaffold in accessing complex natural product frameworks. nih.gov

The table below summarizes the transformation of anilide-derived alkenols into complex tricyclic indolines.

Starting MaterialReagentProductKey Feature
Anilide-derived alkenol1,1-Bis[(trifluoromethyl)sulfonyl]ethylenegem-Bis(triflyl)ated cyclopenta[b]indolineFormation of a functionalized tricyclic core nih.gov
gem-Bis(triflyl)ated cyclopenta[b]indolineReductive conditionsBis(triflyl)ethyl-decorated bicyclic indolinesFacile transformation of the benzylic position nih.gov

Gram-Scale Synthesis Demonstrations

The practical utility of a synthetic method is often validated by its scalability. While specific gram-scale syntheses starting directly from this compound are not extensively detailed in the provided context, scalable methods have been demonstrated for closely related trifluoromethyl-substituted heterocyclic compounds, highlighting the feasibility of such processes.

For example, a sustainable and rapid methodology has been developed for the synthesis of 2-functionalized indolizines, a class of N-fused heterocycles that are bioisosteres of indoles. researchgate.net In one instance, a novel series of 7-(trifluoromethyl)indolizine derivatives was synthesized via a 1,3-dipolar cycloaddition reaction. researchgate.net The scalability of this type of reaction has been successfully demonstrated, with representative examples affording products in comparable yields to small-scale reactions. researchgate.net This indicates that the presence of the trifluoromethyl group is compatible with larger-scale reaction conditions, a critical consideration for the practical application of these building blocks in pharmaceutical and materials science research. researchgate.net

The following table presents data on a representative gram-scale synthesis for a related trifluoromethyl-substituted heterocycle.

Reaction TypeSubstrate ExampleScaleYield (Small-Scale)Yield (Gram-Scale)Significance
One-pot cyclizationPyridine-2-carboxaldehyde & α,β-unsaturated compoundGram-scaleup to 78%Comparable to small-scaleDemonstrates scalability of synthesis for related CF3-heterocycles researchgate.net

These demonstrations underscore the potential for this compound and its derivatives to be used in large-scale syntheses, facilitating the production of complex molecules for extensive study and potential commercial applications.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 7-(Trifluoromethyl)indoline to maximize yield and purity?

  • Methodology :

  • Catalyst Screening : Test palladium-, copper-, or iron-based catalysts under inert atmospheres (e.g., N₂ or Ar) to identify optimal catalytic systems.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene, THF) to assess reaction efficiency.
  • Temperature Gradients : Conduct reactions at 60°C, 80°C, and 100°C to determine thermal stability and yield relationships.
  • Analytical Validation : Use LCMS (e.g., m/z 215.13 [M+H]+) and HPLC (retention time comparisons) to confirm purity .
    • Data Presentation : Create a table comparing yields (%) under varying conditions (catalyst, solvent, temperature).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) and reference coupling constants for structural confirmation.
  • LCMS/HPLC : Validate molecular weight and retention time consistency across replicates .
  • FT-IR : Identify functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) and compare to computational predictions.
    • Best Practices : Report spectra with annotated peaks and provide raw data in supplementary materials .

Q. How can researchers ensure the reproducibility of synthetic procedures for this compound across laboratories?

  • Methodology :

  • Detailed Protocols : Specify stoichiometry, reaction time, and purification steps (e.g., column chromatography gradients).
  • Control Experiments : Include internal standards (e.g., known indoline derivatives) to benchmark results.
  • Collaborative Validation : Share samples with independent labs for cross-validation of spectral data .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental reactivity data for this compound?

  • Methodology :

  • Model Refinement : Adjust DFT calculations (e.g., B3LYP/6-31G*) to account for solvent effects or steric hindrance.
  • Experimental Controls : Perform kinetic studies under standardized conditions to isolate variables (e.g., pH, temperature).
  • Peer Review : Compare results with published datasets using platforms like ChemRxiv to identify systemic errors .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in biological matrices?

  • Methodology :

  • In Vitro Assays : Incubate the compound with liver microsomes or hepatocytes, monitoring degradation via LC-MS/MS.
  • Metabolite Identification : Use high-resolution MS to detect hydroxylation or defluorination products.
  • Data Interpretation : Compare half-life (t₁/₂) values across species (e.g., human vs. rat microsomes) to predict in vivo behavior .

Q. What approaches address conflicting in vitro vs. in vivo efficacy data for this compound in preclinical studies?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma concentration-time curves to assess bioavailability and tissue distribution.
  • Dose-Response Analysis : Test multiple doses in animal models to establish therapeutic windows.
  • Mechanistic Studies : Use CRISPR-edited cell lines to validate target engagement in vivo .

Data Presentation Guidelines

  • Tables :
    • Example Synthesis Conditions :
CatalystSolventTemp (°C)Yield (%)Purity (HPLC)
Pd/CDMF807298.5
CuITHF605895.2
(Adapted from )
  • Figures :
    • Include annotated chromatograms (HPLC/LCMS) with retention times and fragmentation patterns .
    • Use error bars in dose-response curves to indicate statistical significance .

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7-(Trifluoromethyl)indoline
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.